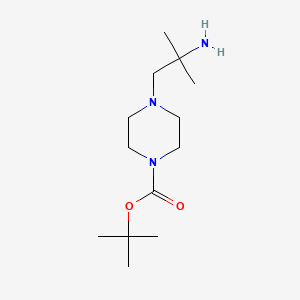

Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-12(2,3)18-11(17)16-8-6-15(7-9-16)10-13(4,5)14/h6-10,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDFLWYHKKUNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265634-22-7 | |

| Record name | tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine Compounds containing piperazine rings are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It’s known that the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .

Biochemical Pathways

Derivatives of n-boc piperazine, such as this compound, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It’s known that the compound is stable at room temperature .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with enzymes such as proteases and kinases, influencing their catalytic activities. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its conformation and activity. Additionally, it can interact with proteins involved in signal transduction pathways, affecting the downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, it may inhibit the activity of a kinase by binding to its ATP-binding site, preventing phosphorylation of target proteins. Conversely, it can activate certain enzymes by stabilizing their active conformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under prolonged exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism.

Biological Activity

Tert-butyl 4-(2-amino-2-methylpropyl)piperazine-1-carboxylate (TBAMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBAMP has the molecular formula and a molecular weight of approximately 258.36 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacologically active compounds.

The biological activity of TBAMP can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to exert its effects through:

- Enzyme Inhibition : TBAMP may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : It can bind to receptors, potentially influencing signaling pathways that regulate cellular responses.

Biological Activities

Research indicates that TBAMP exhibits several biological activities:

- Antibacterial Properties : Derivatives of TBAMP have shown antibacterial effects against various bacterial strains. For instance, studies have reported significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in treating infections.

- Anthelmintic Activity : The compound has also been evaluated for its anthelmintic properties, demonstrating efficacy against parasitic worms in vitro.

- Neuroprotective Effects : Preliminary studies suggest that TBAMP may have neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress markers and inflammation in neuronal cells exposed to amyloid-beta peptides .

Study 1: Antibacterial Activity

In a study assessing the antibacterial efficacy of TBAMP derivatives, researchers found that modifications to the piperazine ring significantly influenced activity levels. The study highlighted that certain derivatives exhibited enhanced potency against resistant bacterial strains, indicating a promising avenue for drug development.

Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective potential of TBAMP in a rat model of Alzheimer’s disease. The compound was administered alongside scopolamine, and results indicated that it significantly improved cognitive function compared to controls. This effect was linked to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Study 3: Mechanistic Insights

Another research effort aimed to elucidate the molecular mechanisms underlying TBAMP's biological activities. Using cell line assays, it was demonstrated that TBAMP could modulate key signaling pathways involved in cell survival and apoptosis, suggesting its utility as a therapeutic agent in conditions characterized by cell death.

Comparative Analysis with Related Compounds

To better understand the unique properties of TBAMP, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | Lacks methyl group | Moderate antibacterial activity |

| Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2 | Contains pyridine | Enhanced neuroprotective effects |

| Tert-butyl 4-methylpiperazine-1-carboxylate | C12H24N2O2 | Simplified structure | Limited biological activity |

This table illustrates how variations in chemical structure can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.